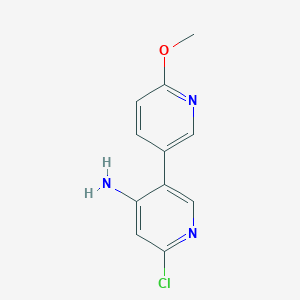
N-Propoxy Bosutinib 4-Methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propoxy Bosutinib 4-Methylbenzenesulfonate is a chemical compound that serves as an intermediate in the synthesis of Bosutinib, a second-generation tyrosine kinase inhibitor. Bosutinib is primarily used in the treatment of chronic myeloid leukemia (CML) and other cancers. The compound is characterized by its molecular formula C36H41Cl2N5O6S and a molecular weight of 742.71 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Propoxy Bosutinib 4-Methylbenzenesulfonate involves multiple steps starting from 3-methoxy-4-hydroxybenzoic acid. The process includes esterification, alkylation, nitration, reduction, cyclization, chlorination, and successive amination reactions . Each step requires specific reaction conditions, such as temperature control, pH adjustments, and the use of catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control systems to maintain reaction conditions and ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Propoxy Bosutinib 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various intermediates that eventually lead to the synthesis of Bosutinib. These intermediates are characterized and purified using techniques like HPLC, NMR, and mass spectrometry .
Applications De Recherche Scientifique
N-Propoxy Bosutinib 4-Methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Serves as an intermediate in the synthesis of Bosutinib, which is used in cancer treatment.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-Propoxy Bosutinib 4-Methylbenzenesulfonate is primarily related to its role as an intermediate in the synthesis of Bosutinib. Bosutinib functions as a tyrosine kinase inhibitor, targeting the BCR-ABL kinase that promotes chronic myeloid leukemia. It also inhibits Src-family kinases, including Src, Lyn, and Hck . This dual inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to the therapeutic effects observed in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of CML.
Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.
Dasatinib: Targets multiple tyrosine kinases and is used in the treatment of CML and other cancers.
Uniqueness
N-Propoxy Bosutinib 4-Methylbenzenesulfonate is unique due to its specific role in the synthesis of Bosutinib, which has a distinct side effect profile and efficacy against imatinib-resistant forms of CML . Unlike other tyrosine kinase inhibitors, Bosutinib has minimal long-term safety issues and a unique target portfolio, making it a valuable option for patients with resistance to other treatments .
Propriétés
Formule moléculaire |
C36H41Cl2N5O6S |
|---|---|
Poids moléculaire |
742.7 g/mol |
Nom IUPAC |
3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H41Cl2N5O6S/c1-25-7-9-27(10-8-25)50(44,45)49-18-6-12-43(32-22-33(46-3)30(38)20-29(32)37)36-26(23-39)24-40-31-21-35(34(47-4)19-28(31)36)48-17-5-11-42-15-13-41(2)14-16-42/h7-10,19-22,24H,5-6,11-18H2,1-4H3 |
Clé InChI |
VKDBZKSYFNOIBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




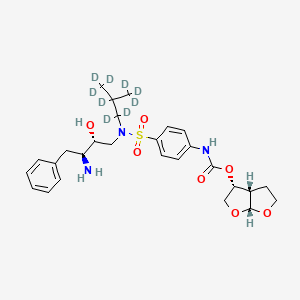
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)


![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)
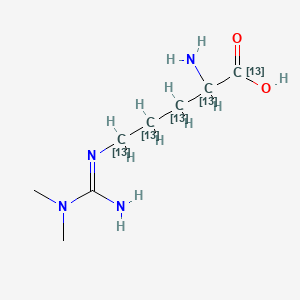
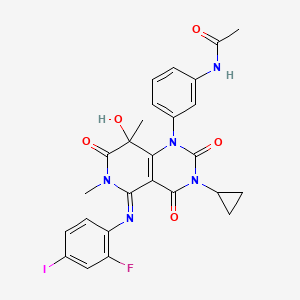
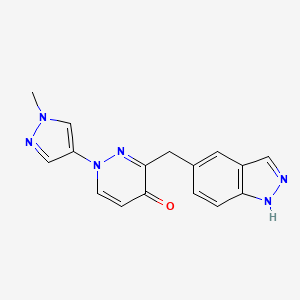
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)

